

Application Notes and Protocols for HIV-1 Integrase Inhibitor: Raltegravir

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Compound of Interest

Compound Name: *HIV-1 integrase inhibitor 7*

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Introduction

Raltegravir (Isentress, MK-0518) is a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.^{[1][2][3][4][5]} As the first approved integrase strand transfer inhibitor (INSTI), Raltegravir has been instrumental in antiretroviral therapy and serves as a critical tool for researchers studying HIV replication and developing new antiviral agents.^{[1][4][5]} These application notes provide detailed protocols for the in vitro characterization of Raltegravir for researchers, scientists, and drug development professionals.

Mechanism of Action

HIV-1 integrase is a key enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step for viral replication.^{[1][4][6][7][8]} The integration process involves two main catalytic steps: 3'-processing and strand transfer.^{[4][5][6][7][8]} Raltegravir specifically targets the strand transfer step.^{[4][5]} It acts as an interfacial inhibitor, binding to the complex of integrase and viral DNA.^{[1][5]} By chelating the divalent metal ions (Mg²⁺) in the enzyme's active site, Raltegravir prevents the covalent linkage of the viral DNA to the host chromosomal DNA.^{[1][9]} This effectively halts the viral replication cycle.^{[10][11]}

Data Presentation

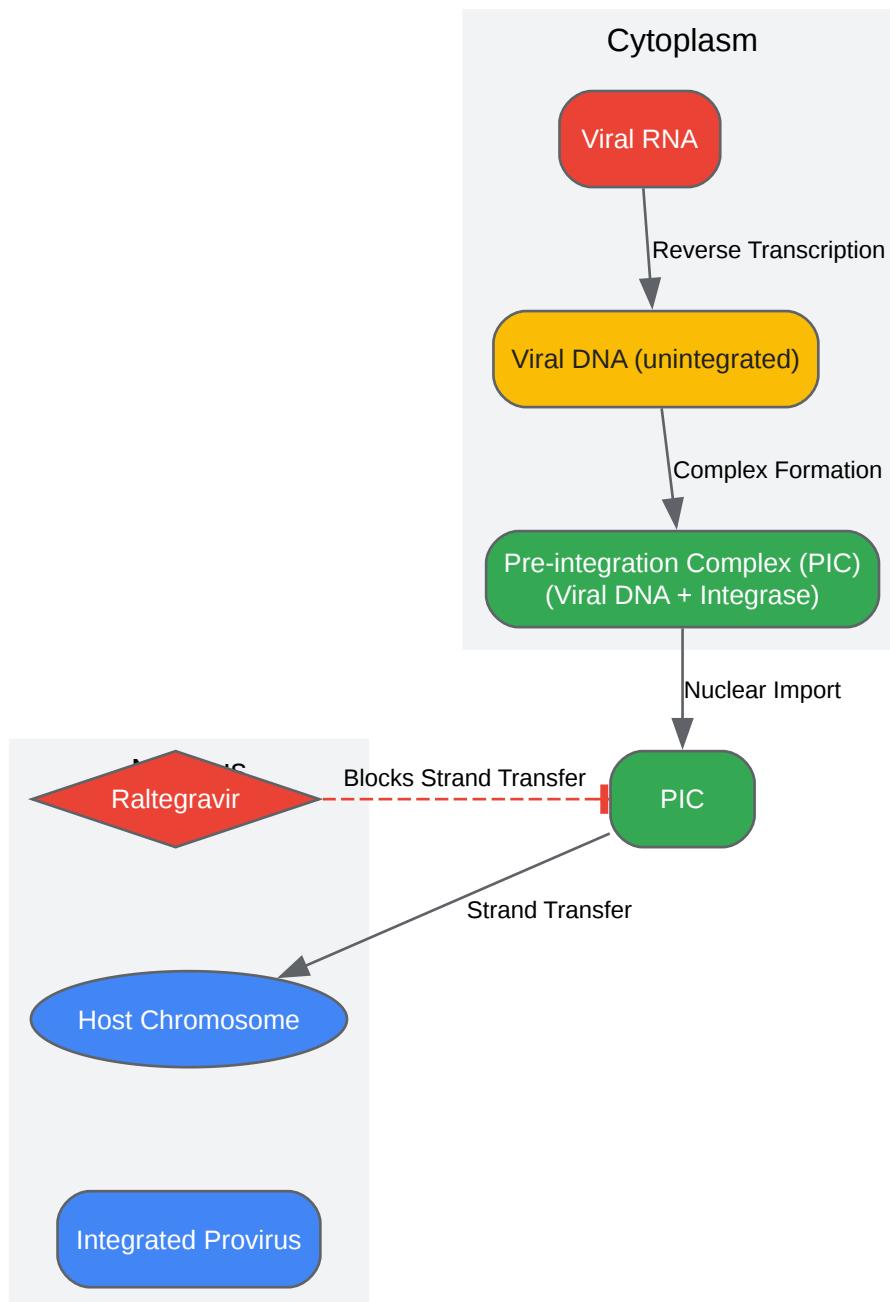
In Vitro Activity of Raltegravir

| Parameter | Value (nM) | Conditions | Reference |
|------------------------------|------------------------|--------------------------------|--|
| IC50 (Strand Transfer) | 2 - 7 | Purified HIV-1 Integrase | [2] [5] |
| IC50 (Strand Transfer) | 8 | In vitro assay | [12] |
| IC50 (Concerted Integration) | ~21 | In vitro | [1] |
| IC95 (Antiviral Activity) | 31 ± 20 | Human T lymphoid cell cultures | [4] |
| IC95 (Antiviral Activity) | 33 | 50% normal human serum | [3] [13] |
| EC50 (Antiviral Activity) | 9.4 ± 2.7 | Single-cycle assay (HIV-2) | [14] |
| EC50 (Antiviral Activity) | 7.43 ng/mL (~16.7 nM) | Hollow-Fiber Infection Model | [15] |
| EC90 (Antiviral Activity) | 17.54 ng/mL (~39.5 nM) | Hollow-Fiber Infection Model | [15] |

Note: IC50 (50% inhibitory concentration) refers to the concentration of an inhibitor required to inhibit a biochemical function by 50%. EC50 (50% effective concentration) is the concentration required to produce 50% of the maximum possible response in a cell-based assay. IC95 and EC90 represent the concentrations for 95% and 90% inhibition, respectively. Conversion from ng/mL to nM for Raltegravir (Molar Mass: 444.44 g/mol) is approximated.

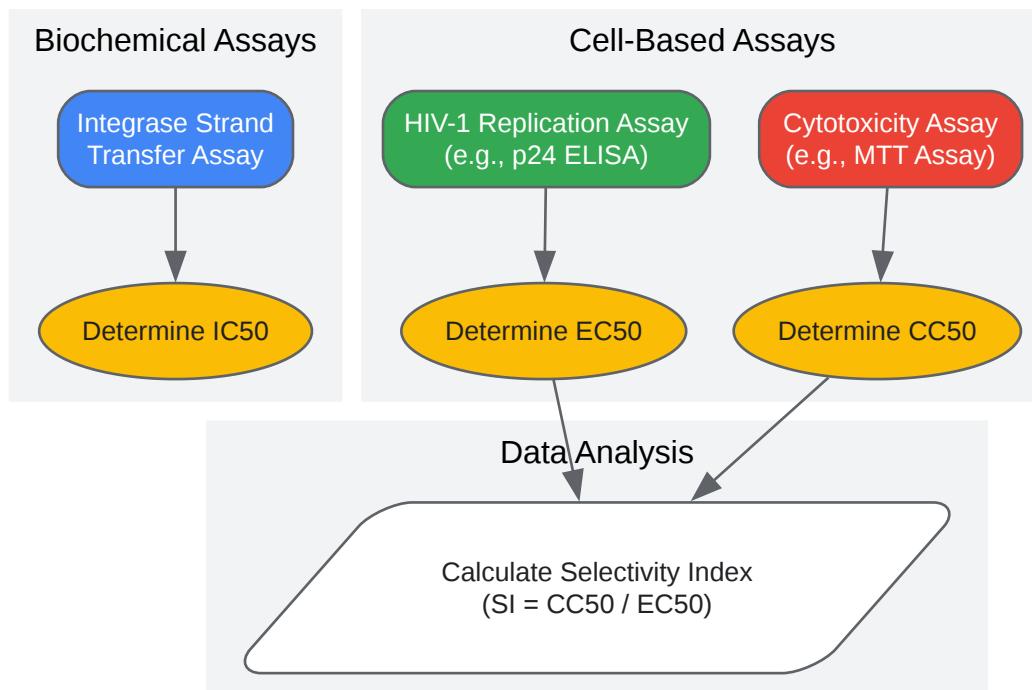
Mandatory Visualizations

HIV-1 Integration and Inhibition by Raltegravir

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Caption: HIV-1 integration pathway and the mechanism of action of Raltegravir.

In Vitro Characterization of Raltegravir

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Caption: Experimental workflow for the in vitro evaluation of Raltegravir.

Experimental Protocols

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is designed to measure the IC50 value of Raltegravir against the strand transfer activity of purified HIV-1 integrase.

Materials:

- Recombinant HIV-1 Integrase
- Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA
- Assay buffer (e.g., containing MOPS, DTT, MgCl₂ or MnCl₂, and DMSO)
- Raltegravir stock solution (in DMSO)

- Quenching solution (e.g., EDTA)
- Detection system (e.g., fluorescence-based or radioactivity-based)

Procedure:

- Prepare Reagents: Dilute the recombinant HIV-1 integrase and oligonucleotide substrates to their optimal concentrations in the assay buffer. Prepare a serial dilution of Raltegravir.
- Pre-incubation (3'-processing simulation): In a microplate, mix the recombinant integrase with the donor DNA substrate. Allow the 3'-processing reaction to proceed for a defined period (e.g., 30-60 minutes) at 37°C.
- Inhibitor Addition: Add the serially diluted Raltegravir or DMSO (vehicle control) to the wells.
- Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target DNA substrate to the wells. Incubate for a specified time (e.g., 60-90 minutes) at 37°C.
- Quenching: Stop the reaction by adding the quenching solution.
- Detection: Quantify the product of the strand transfer reaction using the chosen detection method.
- Data Analysis: Plot the percentage of inhibition against the logarithm of Raltegravir concentration. Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Cell-Based HIV-1 Replication Assay (p24 ELISA)

This protocol measures the EC50 of Raltegravir in a cell-based system by quantifying the inhibition of HIV-1 replication.

Materials:

- HIV-1 susceptible cell line (e.g., MT-4, CEM-SS, or PM1 cells)
- HIV-1 viral stock (e.g., NL4-3)

- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Raltegravir stock solution (in DMSO)
- p24 ELISA kit

Procedure:

- Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.
- Inhibitor Addition: Add serial dilutions of Raltegravir to the wells. Include a no-drug control.
- Infection: Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of replication (e.g., 3-5 days).
- Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant.
- p24 Quantification: Measure the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of inhibition of p24 production for each Raltegravir concentration relative to the no-drug control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of Raltegravir on the host cell line used in the antiviral assay.[\[16\]](#)

Materials:

- The same cell line used for the antiviral assay

- Cell culture medium
- Raltegravir stock solution (in DMSO)
- MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- Solubilization solution (e.g., acidified isopropanol or DMSO)

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at the same density as in the antiviral assay.
- Compound Addition: Add serial dilutions of Raltegravir to the wells. Include a no-drug control (vehicle) and a cell-free control (medium only).
- Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days) at 37°C in a CO2 incubator.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each Raltegravir concentration relative to the no-drug control. Determine the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration.[\[16\]](#)

Calculation of Selectivity Index (SI)

The Selectivity Index is a crucial parameter to evaluate the therapeutic window of an antiviral compound.[\[16\]](#) It is calculated as the ratio of the CC50 to the EC50. A higher SI value indicates a more favorable safety profile, with potent antiviral activity at non-toxic concentrations.[\[16\]](#)

Formula: $SI = CC50 / EC50$

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